molecular formula C20H20N2O4S2 B10865783 ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

ethyl {[3-(4-methoxyphenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B10865783
M. Wt: 416.5 g/mol
InChI Key: ACFXQEOBQSXCRV-UHFFFAOYSA-N
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Description

ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur, nitrogen, or oxygen. The presence of the thiophene and pyrimidine rings in this compound makes it particularly interesting for medicinal and industrial applications.

Preparation Methods

The synthesis of ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves multiple steps, starting from readily available starting materials The synthetic route typically includes the formation of the thiophene ring, followed by the construction of the pyrimidine ringReaction conditions often include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

    Cyclization: This reaction is crucial for forming the compound’s ring structures.

Scientific Research Applications

ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

ETHYL 2-{[3-(4-METHOXYPHENYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE can be compared to other similar compounds, such as:

Properties

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

ethyl 2-[[11-(4-methoxyphenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate

InChI

InChI=1S/C20H20N2O4S2/c1-3-26-16(23)11-27-20-21-18-17(14-5-4-6-15(14)28-18)19(24)22(20)12-7-9-13(25-2)10-8-12/h7-10H,3-6,11H2,1-2H3

InChI Key

ACFXQEOBQSXCRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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